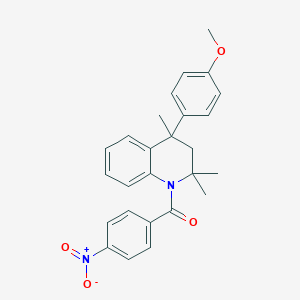
4-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone: is a complex organic compound that features a quinoline core substituted with methoxyphenyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions to form the intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid and nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 4-(4-hydroxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](4-nitrophenyl)methanone.
Reduction: Formation of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or anticancer agents.
Industry: In the materials science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The quinoline core can intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
- 4-methoxyphenethylamine
- 4-methoxyphenylacetonitrile
- 4-nitrophenethylamine
Comparison: Compared to these similar compounds, 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to its quinoline core, which imparts additional rigidity and planarity to the molecule. This structural feature enhances its ability to interact with biological targets and makes it a more versatile building block in synthetic chemistry.
属性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5g/mol |
IUPAC 名称 |
[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H26N2O4/c1-25(2)17-26(3,19-11-15-21(32-4)16-12-19)22-7-5-6-8-23(22)27(25)24(29)18-9-13-20(14-10-18)28(30)31/h5-16H,17H2,1-4H3 |
InChI 键 |
TUOMTNBNOVATPQ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C |
规范 SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















